molecular formula C10H16ClN3O B2624838 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride CAS No. 1779133-07-1

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride

Cat. No.: B2624838
CAS No.: 1779133-07-1
M. Wt: 229.71
InChI Key: WYHPRHFYRQDWAX-UHFFFAOYSA-N
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Description

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride is a heterocyclic compound with the molecular formula C10H16ClN3O It is primarily used in research and development within the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: This is the primary reaction type used in its synthesis.

    Oxidation and reduction: These reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution reactions: These can occur at different positions on the pyrimidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as DIPEA and solvents like isopropanol are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typical.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichloropyrimidine: A precursor used in the synthesis of 5-Methyl-4-(piperidin-3-yloxy)pyrimidinehydrochloride.

    2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline: Another precursor used in its synthesis.

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-4-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-8-5-12-7-13-10(8)14-9-3-2-4-11-6-9;/h5,7,9,11H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHPRHFYRQDWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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